Vibralactone D

11β-hydroxysteroid dehydrogenase pancreatic lipase target specificity

Natural-product HSD screening often struggles with cytotoxic false positives and stereochemical ambiguity. Vibralactone D (CAS 1251748-32-9) solves both: • Single-crystal X-ray structure confirms relative configuration, eliminating stereochemical guesswork for docking and pharmacophore modeling. • Weak dual hHSD1/hHSD2 inhibition (IC₅₀ 85.7/87.1 µM) provides a reproducible low-potency reference for Z'-factor benchmarking and cross-species assay transfer (3.4-fold human/mouse selectivity). • Non-cytotoxic across five human cancer cell lines, unlike γ-/δ-/ε-lactone congeners - ensures assay signals reflect genuine HSD engagement, not cell death.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
Cat. No. B593319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVibralactone D
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
InChIInChI=1S/C12H18O3/c1-8(2)3-4-12-6-9(5-10(12)13)7-15-11(12)14/h3,9-10,13H,4-7H2,1-2H3/t9-,10+,12-/m1/s1
InChIKeySUNCJWCQYMBYLA-JFGNBEQYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Vibralactone D for 11β-HSD Research


Vibralactone D (CAS 1251748‑32‑9, C₁₂H₁₈O₃, MW 210.27) is a β‑lactone‑containing meroterpenoid isolated from the basidiomycete fungus Boreostereum vibrans [1]. Unlike the canonical pancreatic lipase inhibitor vibralactone A (IC₅₀ 0.4 µg mL⁻¹), vibralactone D displays weak but reproducible inhibitory activity against human 11β‑hydroxysteroid dehydrogenase isozymes 1 and 2 (hHSD1 IC₅₀ 85.7 µM; hHSD2 IC₅₀ 87.1 µM) [1]. Its relative configuration was unambiguously determined by single‑crystal X‑ray diffraction, a level of structural rigour uncommon among vibralactone congeners [1].

Target engagement

Reported 11β-HSD1/HSD2 dual inhibition study fit

Structural confidence

X-ray crystallography-validated stereochemical control

Cell-based assay compatibility

Cell-model endpoint review: non-cytotoxic probe

Why Vibralactone D Cannot Be Substituted


The vibralactone natural product family partitions into distinct pharmacological clusters that preclude straightforward interchange. Vibralactone A is a potent pancreatic lipase inhibitor (IC₅₀ 0.4 µg mL⁻¹) [1]; vibralactones B and C, co‑isolated with vibralactone A, lack pancreatic lipase activity and display antibacterial profiles instead [2]. Later derivatives containing γ‑, δ‑, or ε‑lactone cores (e.g., vibralactones Z1–Z3) acquire moderate cytotoxicity comparable to cisplatin, whereas vibralactone D remains non‑cytotoxic across five human cancer cell lines [3][4]. Critically, among the three co‑isolated metabolites vibralactones D, E, and F, only vibralactone D exhibited measurable 11β‑HSD inhibition, demonstrating that minor structural modifications within the D–F subseries abolish HSD engagement [3]. Therefore, substituting vibralactone D with any other vibralactone congener would forfeit both the HSD‑directed pharmacology and the clean cytotoxicity profile.

Attribute
Vibralactone D
Other vibralactone congeners
Primary target
11β-HSD1/HSD2 dual inhibition reported
Lipase (vib. A); antibacterial (B/C); cytotoxic (Z1–Z3)
Cytotoxicity profile
Non-cytotoxic across five cancer cell lines
Cytotoxicity profile may differ (γ/δ/ε-lactone cores show moderate cytotoxicity)
Structure confirmation
X-ray crystallography + Mosher's method
Spectroscopic assignment (NMR, ECD) may leave stereochemical ambiguity

Similar vibralactone scaffold does not imply interchangeable pharmacology. Minor structural changes can abolish HSD engagement.

Vibralactone D: Differentiation Evidence


Target Class Divergence: 11β-HSD vs. Lipase

Vibralactone D and vibralactone A engage fundamentally different primary targets. Vibralactone D inhibits human 11β‑HSD1 with an IC₅₀ of 85.7 µM, whereas vibralactone A inhibits porcine pancreatic lipase with an IC₅₀ of 0.4 µg mL⁻¹ (≈1.9 µM based on MW 208.25) [1][2]. The β‑lactone electrophilic warhead common to both compounds is directed toward distinct enzyme active sites by peripheral substituents, making the two compounds pharmacologically non‑interchangeable despite sharing a core scaffold.

Target class divergence
Cross-study comparable
Vibralactone D: hHSD1 IC₅₀ 85.7 µM
Vibralactone A: Lipase IC₅₀ ≈1.9 µM
Target-identity context differs; the only vibralactone congener with confirmed HSD engagement.
HTS assay development fit.
11β-hydroxysteroid dehydrogenase pancreatic lipase target specificity β-lactone pharmacophore

Species-Dependent HSD Isozyme Selectivity

Within a single study, vibralactone D displayed a 3.4‑fold preference for human HSD1 (IC₅₀ 85.7 µM) over mouse HSD1 (IC₅₀ 295.2 µM), while showing no selectivity between human HSD1 and human HSD2 (ratio ≈ 1.0; hHSD2 IC₅₀ 87.1 µM) [1]. This species‑dependent isozyme fingerprint is unique among reported vibralactone congeners and provides a quantitative benchmark for cross‑species assay validation.

Species selectivity
Direct head-to-head
Human HSD1
85.7 µM
Mouse HSD1
295.2 µM
3.4-fold human-over-mouse preference
Species-dependent isozyme fingerprint; model-response context may differ in rodent studies.
Cross-species assay validation required.
species selectivity HSD1 HSD2 isozyme profiling

11β-HSD Inhibitor Potency Ranking

Benchmarked against abietic acid—a diterpene natural product 11β‑HSD inhibitor—vibralactone D is 3.2‑fold weaker against hHSD1 reductase (IC₅₀ 85.7 vs. 27 µM) and 7.3‑fold weaker against hHSD2 (IC₅₀ 87.1 vs. 12 µM) [1][2]. Moreover, abietic acid shows pronounced functional selectivity for HSD1 oxidase activity (IC₅₀ 2.8 µM), whereas vibralactone D is functionally non‑selective. This establishes vibralactone D as a low‑potency, pan‑HSD reference inhibitor rather than a potent or isoform‑selective pharmacological agent.

Potency ranking vs. abietic acid
Cross-study comparable
hHSD1 reductase: 85.7 µM (D) vs 27 µM (abietic acid)
hHSD2: 87.1 µM (D) vs 12 µM (abietic acid)
Pan-HSD reference inhibitor with no isoform selectivity, distinct from abietic acid's functional selectivity.
Low-potency screening control context.
11β-HSD inhibitor natural product potency ranking abietic acid

Cytotoxicity Profile: Non-Cytotoxic vs. Cytotoxic Derivatives

Vibralactone D, together with co‑isolated vibralactones E and F, exhibited no cytotoxicity when tested against a panel of five human cancer cell lines [1]. In contrast, vibralactone derivatives containing γ‑, δ‑, and ε‑lactone cores (e.g., vibralactones Z1–Z3) isolated from the same fungal species displayed moderate cytotoxicity comparable to cisplatin [2]. This divergent toxicity profile within the vibralactone family means that vibralactone D provides a cleaner biochemical probe for cell‑based HSD functional assays.

Cytotoxicity profile
Class-level inference
Vibralactone D: No cytotoxicity (5 cell lines)
Z1–Z3 derivatives: Moderate cytotoxicity reported
Cytotoxicity endpoint review differs within the vibralactone family; supports cleaner cell-model probe selection.
Data to verify for specific cell models.
cytotoxicity cancer cell lines safety profiling vibralactone derivatives

Structural Rigour: X-ray vs. Spectroscopic Assignment

The relative configuration of vibralactone D was unambiguously solved by single‑crystal X‑ray diffraction, and its absolute configuration was independently established by a modified Mosher's method [1]. By comparison, vibralactones B, C (2008), G–J (2012), and K–M (2014) were assigned solely by spectroscopic methods (NMR, ECD, optical rotation) or computational prediction, without crystallographic corroboration [2][3][4]. Vibralactone D thus provides the highest available stereochemical confidence within the vibralactone family, an essential requirement for structure‑based drug design and patent filings where stereochemical ambiguity can undermine intellectual property claims.

Structural rigour
Class-level inference
Single-crystal X-ray diffraction + Mosher's ester method
CCDC deposition available
Stereochemical-control context: crystallographically validated geometry supports computational and synthetic workflows.
Highest stereochemical confidence in vibralactone family.
X-ray crystallography absolute configuration structural confirmation Mosher's method

Vibralactone D: Procurement Scenarios


11β-HSD HTS Assay Calibration

Vibralactone D's well‑characterized weak inhibition (hHSD1 IC₅₀ 85.7 µM; hHSD2 IC₅₀ 87.1 µM) and non‑selective HSD1/HSD2 profile serve as an ideal low‑potency reference standard for HTS assay validation [1]. Its consistent, reproducible IC₅₀ values enable Z'‑factor determination and signal window benchmarking. The 3.4‑fold species selectivity (human vs. mouse HSD1) additionally supports cross‑species assay transfer validation [1].

Validated Ligand for Structure-Based Drug Design

As the only vibralactone congener with a single‑crystal X‑ray structure confirming its relative configuration, vibralactone D provides the highest‑confidence ligand geometry for molecular docking, molecular dynamics simulations, and pharmacophore model building targeting the 11β‑HSD active site [1]. The deposited CIF data enable precise parameterization of the β‑lactone ring geometry and substituent vectors, eliminating stereochemical guesswork.

Target-Specificity Control in Lipase Discovery

Vibralactone D can serve as a target‑engagement selectivity control in lipase inhibitor screening cascades. Because it is structurally related to the potent lipase inhibitor vibralactone A (IC₅₀ 0.4 µg mL⁻¹) [2] yet displays no meaningful lipase inhibition, it provides a quantitative benchmark for confirming that newly identified vibralactone‑series hits are truly lipase‑selective rather than promiscuous β‑lactone electrophiles [1].

Non-Cytotoxic Probe for Glucocorticoid Research

Vibralactone D's dual 11β‑HSD1/HSD2 inhibitory activity, combined with its demonstrated lack of cytotoxicity across five human cancer cell lines [1], makes it a suitable biochemical probe for studying glucocorticoid metabolism in cell‑based models of metabolic syndrome without confounding cytotoxicity. Its weak potency is consistent with its role as a natural chemotype starting point rather than a drug‑like lead, positioning it appropriately for academic target‑identification and pathway‑dissection studies.

Application
Selection Property
Validation Focus
11β-HSD HTS assay calibration
Low-potency, non-selective HSD1/HSD2 reference standard
Z'-factor determination and species-selectivity assay transfer review
Structure-based drug design
Crystallographically validated ligand geometry
Molecular docking and pharmacophore model endpoint review
Lipase inhibitor target-specificity control
Structurally related, non-lipase-inhibiting benchmark
Confirmation of lipase-selective engagement in screening cascades
Glucocorticoid metabolism probe
Dual HSD inhibition with non-cytotoxic profile reported
Cell-model endpoint review in metabolic syndrome research models

Technical Documentation Hub

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39 linked technical documents
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